molecular formula C10H14ClNO2 B1457819 (S)-6-Methoxychroman-4-amine hydrochloride CAS No. 1392218-75-5

(S)-6-Methoxychroman-4-amine hydrochloride

Cat. No. B1457819
M. Wt: 215.67 g/mol
InChI Key: UOSQHESJUHEMLZ-FVGYRXGTSA-N
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Description

“(S)-6-Methoxychroman-4-amine hydrochloride” is a hydrochloride salt of an amine. In chemistry, a hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base, such as an amine . Hydrochlorides are commonly used to improve the water solubility of amines, which can be desirable for substances used in medications .


Chemical Reactions Analysis

The chemical reactions involving a specific compound would depend on its molecular structure and the conditions under which the reactions are carried out. Amines, for example, can undergo a variety of reactions, including alkylation, acylation, and elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined experimentally or predicted using computational methods .

Scientific Research Applications

Anticancer Research

Compounds structurally related to (S)-6-Methoxychroman-4-amine hydrochloride have been synthesized and evaluated for their anticancer properties. For instance, studies have reported the synthesis of related amine compounds with significant activity against various cancer cell lines. These compounds have shown to inhibit tubulin polymerization, a critical process in cell division, by binding at the colchicine site, highlighting their potential as antineoplastic agents (Pettit et al., 2003).

Asymmetric Synthesis

The asymmetric synthesis of pharmacologically significant molecules using chiral auxiliaries related to (S)-6-Methoxychroman-4-amine hydrochloride has been explored. This includes the development of methodologies for synthesizing enantiomerically pure compounds, such as clopidogrel hydrogen sulfate, showcasing the importance of such chiral intermediates in the production of therapeutically relevant agents (Sashikanth et al., 2013).

Polymer Science

In polymer science, primary amine functional monomers, which can be structurally related to (S)-6-Methoxychroman-4-amine hydrochloride, have been polymerized under visible light irradiation. This demonstrates the utility of such compounds in the rapid and controlled synthesis of functional polymers, potentially opening new pathways in materials science and engineering (Liu et al., 2013).

Environmental Science

Related aromatic amines have been studied for their degradation under electrochemical conditions, suggesting potential environmental applications for the remediation of amine-containing pollutants. This research underlines the relevance of understanding the electrochemical behavior of such compounds for environmental cleanup efforts (Pacheco et al., 2011).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many hydrochlorides are considered hazardous due to their corrosiveness .

Future Directions

The future directions for research on a specific compound would depend on its potential applications. For example, if “(S)-6-Methoxychroman-4-amine hydrochloride” has potential therapeutic applications, future research could focus on optimizing its synthesis, improving its delivery, and testing its efficacy in preclinical and clinical studies .

properties

IUPAC Name

(4S)-6-methoxy-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10;/h2-3,6,9H,4-5,11H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSQHESJUHEMLZ-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCCC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)OCC[C@@H]2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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